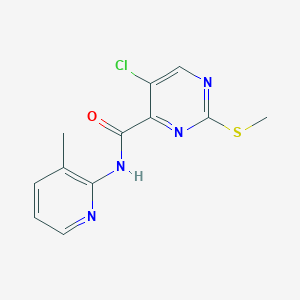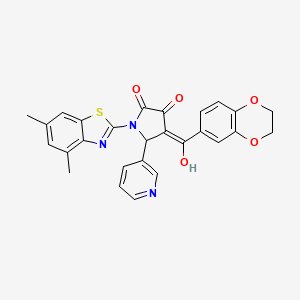
1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, also known as BPFA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BPFA belongs to the class of piperidine carboxylic acids and has a molecular weight of 373.4 g/mol.
科学的研究の応用
1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been found to have potential therapeutic applications in several scientific research areas. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis. Additionally, this compound has been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid is not fully understood, but studies have shown that it acts as a potent inhibitor of several enzymes involved in cancer cell proliferation, including topoisomerase and histone deacetylase. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, this compound has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid is its potent inhibitory effects on cancer cell proliferation and inflammation, making it a promising candidate for the development of new cancer and inflammatory disease therapies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the toxicity and safety of this compound in humans.
将来の方向性
There are several future directions for 1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid research. One direction is to investigate the potential use of this compound in combination with other cancer and inflammatory disease therapies to enhance their efficacy. Another direction is to optimize the synthesis method to increase the yield and purity of this compound. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans and to investigate its potential use in the treatment of other diseases such as cardiovascular disease and diabetes.
合成法
1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-fluorophenol and 1-benzoyl-4-piperidinone in the presence of a base catalyst. The resulting intermediate is then reacted with diethyl oxalate to form the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the compound.
特性
IUPAC Name |
1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c20-15-8-4-5-9-16(15)25-19(18(23)24)10-12-21(13-11-19)17(22)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTIZFFUHWZHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5355786.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5355794.png)
![1-(ethylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5355801.png)
![2-(4-biphenylyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5355806.png)
![5-{[4-ethyl-5-oxo-3-(4-piperidinylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-N-methyl-2-furamide dihydrochloride](/img/structure/B5355819.png)

![1-{3-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-2-fluorophenyl}ethanone](/img/structure/B5355849.png)
![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5355862.png)
![(4aS*,8aR*)-1-[3-(1H-imidazol-1-yl)propyl]-6-(isoxazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355863.png)
![N-({1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide](/img/structure/B5355871.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5355879.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5355882.png)
![2-(cyclopropylmethyl)-N-methyl-N-(2-pyrazinylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5355888.png)
